Computed logP and Polar Surface Area Differentiate 6,8-Dimethyl-3-ethyl Substitution from Simpler 2-Aminoquinoline Scaffolds
The free base form of the target compound (3-ethyl-6,8-dimethylquinolin-2-amine) exhibits a computed logP of 2.70 and polar surface area (PSA) of 42.82 Ų, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, 1 rotatable bond, and zero Rule-of-Five violations, as calculated by the mcule property calculator . In comparison, the unsubstituted parent scaffold 2-aminoquinoline (CAS 580-22-3) has a measured logP of 1.73 and PSA of 38.91 Ų . The simpler analog 2-amino-3-ethylquinoline (CAS 137110-44-2, MW 172.23) has a predicted XLogP3 of approximately 2.6 . The addition of two methyl groups (at positions 6 and 8) to the 2-amino-3-ethylquinoline core increases the molecular weight by 28 Da (to 200.28 free base) and raises logP by approximately 0.1–0.5 log units relative to the non-methylated analog, while maintaining favorable drug-likeness metrics (zero Ro5 violations) .
| Evidence Dimension | Computed lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.70, PSA = 42.82 Ų, HBD = 1, HBA = 3, RotB = 1, MW (free base) = 200.28 g/mol, RO5 violations = 0 |
| Comparator Or Baseline | 2-Aminoquinoline: logP = 1.73, PSA = 38.91 Ų, MW = 144.17 g/mol. 2-Amino-3-ethylquinoline: XLogP3 ≈ 2.6, MW = 172.23 g/mol. |
| Quantified Difference | ΔlogP ≈ +0.97 vs. 2-aminoquinoline; ΔlogP ≈ +0.1–0.5 vs. 2-amino-3-ethylquinoline; ΔPSA ≈ +3.91 Ų vs. 2-aminoquinoline; ΔMW ≈ +56 Da vs. 2-aminoquinoline |
| Conditions | Computed/predicted properties: mcule property calculator (target compound free base); ChemSrc experimental/calculated database (2-aminoquinoline); benchchem XLogP3 prediction (2-amino-3-ethylquinoline) |
Why This Matters
In library enumeration and lead optimization workflows, a ΔlogP of ~1 unit and ΔPSA of ~4 Ų relative to the unsubstituted scaffold are sufficient to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles, making direct analog substitution scientifically indefensible without re-profiling.
